3-bromo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

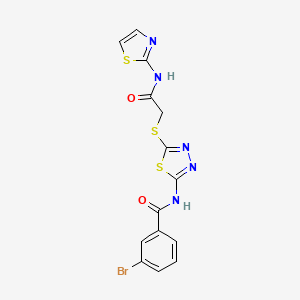

The compound 3-bromo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a benzamide core substituted with a bromine atom at the para position, linked via an amide bond to a 1,3,4-thiadiazole ring. The thiadiazole is further functionalized with a thioether bridge connecting to a 2-oxoethyl group bearing a thiazol-2-ylamino moiety. This hybrid structure combines pharmacophores known for diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties . The bromine atom likely enhances lipophilicity and electronic interactions, while the thiazole and thiadiazole rings contribute to heterocyclic aromaticity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

3-bromo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5O2S3/c15-9-3-1-2-8(6-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-4-5-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXRVSRSYLBXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-bromo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that integrates multiple pharmacologically relevant moieties, particularly thiazole and thiadiazole rings. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiazole ring : Known for its role in various biological activities.

- Thiadiazole moiety : Associated with antimicrobial and anticancer effects.

- Benzamide group : Often linked to analgesic and anti-inflammatory activities.

Antimicrobial Activity

Studies have indicated that compounds containing the thiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:

- A series of 1,3,4-thiadiazole derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 62.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Thiadiazole Derivative 1 | 15 | S. aureus |

| Thiadiazole Derivative 2 | 30 | E. coli |

| Thiadiazole Derivative 3 | 62.5 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms:

- In vitro studies showed that compounds with the thiadiazole structure exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 50 μM .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Thiadiazole Derivative A | 10 | MCF-7 |

| Thiadiazole Derivative B | 25 | A549 |

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been explored. For example:

- Certain derivatives have shown inhibition of pro-inflammatory cytokines in cell culture models, suggesting a potential for developing anti-inflammatory drugs .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against a panel of bacterial strains. The results indicated that modifications in the thiadiazole ring significantly enhanced antibacterial activity.

- Cytotoxicity Assays : In a study focusing on anticancer activity, several derivatives were tested against different cancer cell lines. The results indicated that the introduction of specific substituents on the thiadiazole ring could enhance cytotoxic effects.

- Synergistic Effects : Research has suggested that combining thiadiazole derivatives with other antimicrobial agents can lead to synergistic effects, enhancing overall efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

- 4-Nitro and 3-Nitro Analogs: Compounds such as 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 392299-67-1) and its 3-nitro isomer (CAS: Not listed) share the same thiadiazole-thioethyl-thiazole backbone but replace bromine with nitro groups. However, bromine’s larger atomic radius and moderate electronegativity may favor hydrophobic interactions in anticancer or enzyme inhibition contexts .

- Halogenated Derivatives: 5-Bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 393569-15-8) replaces the thiazole-amino-ethyl group with a 3-fluorobenzylthio moiety. The dual halogenation (Br and Cl) increases molecular weight (458.8 g/mol) and may enhance DNA intercalation in anticancer applications. The fluorobenzyl group could improve blood-brain barrier penetration compared to the thiazole-amino group in the target compound .

Variations in the Thiadiazole-Thioethyl Side Chain

- Cyclohexylamino Derivatives: Compounds like 2-[[5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-substituted ethan-1-one () replace the thiazole-amino group with a cyclohexylamino moiety. These derivatives demonstrated antifungal activity via ergosterol biosynthesis inhibition (MIC: 2–8 µg/mL against Candida spp.), suggesting that bulky alkylamino groups enhance antifungal specificity. The thiazole-amino group in the target compound may instead favor interactions with eukaryotic enzymes or receptors .

- Piperidine-Modified Analogs: N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () feature a piperidine ring instead of the thiazole-amino group. These compounds showed acetylcholinesterase (AChE) inhibition (IC50: 0.8–12 µM), attributed to the basic piperidine nitrogen’s interaction with AChE’s catalytic site. The thiazole-amino group’s planar structure and hydrogen-bonding capacity may redirect activity toward kinase or protease targets .

Functional Group Replacements in the Thiazole Ring

- Chlorothiazole Derivatives: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () replaces the thiazole-amino-ethyl group with a chloro-thiazole ring. This compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via its amide anion conjugation. The bromo-benzamide-thiadiazole scaffold in the target compound may lack this anion but could compensate with enhanced π-π stacking from the thiadiazole .

Pharmacological and Physicochemical Comparisons

- Physicochemical Insights: The bromine atom in the target compound increases molecular weight (~443.3 g/mol) and logP (3.2) compared to nitro analogs (logP ~2.8), suggesting better membrane permeability.

- Activity Trends: Thiazole-containing compounds (target, ) often target enzymes or DNA, while piperidine/cyclohexylamino derivatives (-11) favor receptor or ergosterol interactions.

Q & A

Q. What is the standard protocol for synthesizing 3-bromo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis involves sequential nucleophilic substitution and coupling reactions. First, 3-bromopropanoyl chloride reacts with thiazol-2-amine in a 5% aqueous Na₂CO₃ solution under manual shaking to form the bromoamide intermediate. The precipitate is filtered, washed with cold water, and dried. Subsequent coupling with the thiadiazole-thiol component is achieved via a thioether linkage, typically under reflux in acetone or ethanol with a base like K₂CO₃. Reaction progress is monitored by TLC (chloroform:acetone, 3:1), and purification involves recrystallization from ethanol or methanol .

Q. What spectroscopic methods confirm the compound’s structural identity?

Key techniques include:

- IR spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O), ~1540 cm⁻¹ (thiadiazole C=N), and ~1120 cm⁻¹ (C-S) .

- ¹H NMR : Signals for aromatic protons (δ 7.2–8.0 ppm), NH groups (δ 8.9–10.7 ppm), and methyl/methylene groups (δ 1.9–2.1 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 384 [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. How is purity assessed during synthesis?

Purity is monitored via TLC (Silufol UV-254 plates) using chloroform:acetone (3:1) as the mobile phase. Melting points are determined in open capillaries, with sharp ranges (e.g., 503–504 K) indicating high purity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal energy transfer. For example, coupling reactions in acetone under microwave conditions (80°C, 300 W) yield >90% product in 30 minutes versus 3 hours via conventional reflux. This method also minimizes side reactions, as evidenced by cleaner TLC profiles and higher isolated yields .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

X-ray diffraction (XRD) of co-crystallized intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) reveals hydrogen-bonded dimers (N–H⋯N) and packing stabilization via C–H⋯F/O interactions. Failed isolation of certain intermediates (e.g., thioacetamide derivatives) highlights the need for alternative solvents (DMSO/water mixtures) or low-temperature crystallization .

Q. How do contradictory data in heterocyclization reactions arise, and how are they addressed?

Discrepancies in product yields (e.g., 45% vs. 90% in similar conditions) may stem from variable reactant ratios, solvent polarity, or trace moisture. Systematic optimization involves:

Q. What methodologies guide structure-activity relationship (SAR) studies for antimicrobial activity?

SAR is evaluated by synthesizing analogs with modified substituents (e.g., replacing thiadiazole with oxadiazole) and testing against Gram-positive/negative bacteria. Key parameters include:

Q. How are cytotoxicity mechanisms probed in thiadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.